molecular formula C8H6N2O B033150 Quinoxalin-5-ol CAS No. 17056-99-4

Quinoxalin-5-ol

Cat. No. B033150
CAS RN: 17056-99-4
M. Wt: 146.15 g/mol
InChI Key: YDXPVVWMFFHSPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including Quinoxalin-5-ol, often involves innovative methodologies to achieve the desired structural configurations. For example, Yan et al. (2012) described the synthesis of triazoloquinoxalinones through a tandem reaction involving a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process (Yan et al., 2012). Similarly, Wiethan et al. (2016) reported an efficient one-pot transition metal-free procedure for synthesizing pyrazoloquinoxalinones, highlighting the versatility in quinoxaline synthesis approaches (Wiethan et al., 2016).

Scientific Research Applications

Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound that has been the subject of extensive research due to its wide range of physicochemical and biological activities . Here are six unique applications of Quinoxalin-5-ol:

  • Bioactive Molecules

    • Field : Organic Chemistry
    • Application : Quinoxalin-5-ol has been used in the design and development of numerous bioactive molecules .
    • Results : The outcomes obtained also vary, but generally, these bioactive molecules demonstrate a wide range of physicochemical and biological activities .
  • Dyes

    • Field : Dye Chemistry
    • Application : Quinoxalin-5-ol has been used in the development of various dyes .
    • Results : The outcomes obtained also vary, but generally, these dyes demonstrate a wide range of color properties .
  • Fluorescent Materials

    • Field : Material Science
    • Application : Quinoxalin-5-ol has been used in the development of various fluorescent materials .
    • Results : The outcomes obtained also vary, but generally, these fluorescent materials demonstrate a wide range of light-emitting properties .
  • Electroluminescent Materials

    • Field : Electronic Engineering
    • Application : Quinoxalin-5-ol has been used in the development of various electroluminescent materials .
    • Results : The outcomes obtained also vary, but generally, these electroluminescent materials demonstrate a wide range of light-emitting properties when an electric current or field is applied .
  • Organic Sensitizers for Solar Cell Applications

    • Field : Renewable Energy
    • Application : Quinoxalin-5-ol has been used in the development of organic sensitizers for solar cell applications .
    • Results : The outcomes obtained also vary, but generally, these organic sensitizers demonstrate a wide range of light-absorbing properties, which are crucial for the efficiency of solar cells .
  • Polymeric Optoelectronic Materials

    • Field : Optoelectronics
    • Application : Quinoxalin-5-ol has been used in the development of polymeric optoelectronic materials .
    • Results : The outcomes obtained also vary, but generally, these polymeric optoelectronic materials demonstrate a wide range of light-emitting or light-absorbing properties, which are crucial for the efficiency of optoelectronic devices .
  • Anti-Cancer & Anti-Proliferative Activity

    • Field : Oncology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-cancer and anti-proliferative activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-cancer and anti-proliferative activities .
  • Anti-Microbial Activity

    • Field : Microbiology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-microbial activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-microbial activities .
  • Anti-Convulsant Activity

    • Field : Neurology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-convulsant activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-convulsant activities .
  • Anti-Tuberculosis Activity

    • Field : Infectious Diseases
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-tuberculosis activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-tuberculosis activities .
  • Anti-Malarial Activity

    • Field : Parasitology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-malarial activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-malarial activities .
  • Anti-Leishmanial Activity

    • Field : Parasitology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-leishmanial activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-leishmanial activities .
  • Anti-HIV Activity

    • Field : Virology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-HIV activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-HIV activities .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-inflammatory activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-inflammatory activities .
  • Anti-Oxidant Activity

    • Field : Biochemistry
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-oxidant activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-oxidant activities .
  • Anti-Alzheimer’s Activity

    • Field : Neurology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-Alzheimer’s activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-Alzheimer’s activities .
  • Anti-Diabetic Activity

    • Field : Endocrinology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-diabetic activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-diabetic activities .
  • Anti-COVID Activity

    • Field : Virology
    • Application : Quinoxalin-5-ol derivatives have been synthesized and tested for their anti-COVID activities .
    • Results : The outcomes obtained also vary, but generally, these derivatives demonstrate potential anti-COVID activities .

Safety And Hazards

Quinoxalin-5-ol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

quinoxalin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDDQFXSNXEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501256, DTXSID40901663
Record name Quinoxalin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-5-ol

CAS RN

17056-99-4
Record name Quinoxalin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Quinoxalinol
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